4-Hydroxymelatonin Outperforms Melatonin, Trolox, and 2-Hydroxymelatonin as a Peroxyl Radical Scavenger
In a direct mechanistic comparison, 4-Hydroxymelatonin (4OHM) was identified as a more potent radical-trapping antioxidant (RTA) than melatonin, the vitamin E analog Trolox, and its isomer 2-hydroxymelatonin (2OHM). DFT calculations using the M05-2X/6-311+G(d,p) level of theory demonstrated that 4OHM reacts with peroxyl radicals (HOO•) at a faster rate than Trolox and melatonin [1]. This superior reactivity is attributed to the presence of a phenolic –OH group at the 4-position, a structural feature absent in melatonin, while 2OHM is practically inactive due to its existence as a non-phenolic keto tautomer [1].
| Evidence Dimension | Peroxyl radical scavenging rate (relative kinetic ranking) |
|---|---|
| Target Compound Data | 4OHM: Reacts with peroxyl radicals faster than Trolox and melatonin (DFT-derived kinetic data) |
| Comparator Or Baseline | Melatonin: Reference compound; Trolox: Standard antioxidant benchmark; 2OHM: Predicted to have low antioxidant protection |
| Quantified Difference | 4OHM > Trolox > Melatonin >> 2OHM (qualitative ranking based on calculated rate constants) |
| Conditions | Density Functional Theory (DFT) calculations; M05-2X functional; 6-311+G(d,p) basis set; Solvation Model based on Density (SMD) |
Why This Matters
For any study designing an antioxidant intervention or a free radical assay, 4OHM provides a structurally authentic, endogenous metabolite with higher chain-breaking potency than the standard Trolox, ensuring biological relevance beyond synthetic antioxidants.
- [1] Pérez-González A, Galano A, Alvarez-Idaboy JR, Tan DX, Reiter RJ. Radical-trapping and preventive antioxidant effects of 2-hydroxymelatonin and 4-hydroxymelatonin: Contributions to the melatonin protection against oxidative stress. Biochim Biophys Acta Gen Subj. 2017. View Source
